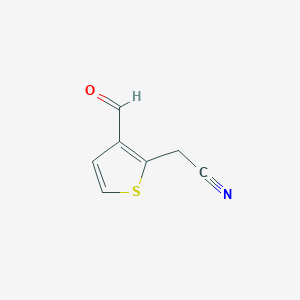
2-(3-Formylthiophen-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Formylthiophen-2-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-(3-formyl-2-thienyl)acetonitrile or FTAN. It is a yellow powder with a molecular weight of 177.19 g/mol and a melting point of 129-132°C.
作用机制
The mechanism of action of 2-(3-Formylthiophen-2-yl)acetonitrile is not well understood. However, it is believed to act as a strong electron acceptor due to the presence of the formyl group and the thiophene ring. This property makes it suitable for use in the fabrication of organic semiconductors.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-(3-Formylthiophen-2-yl)acetonitrile. However, studies have shown that it is a non-toxic compound and does not have any significant adverse effects on living organisms.
实验室实验的优点和局限性
One of the major advantages of 2-(3-Formylthiophen-2-yl)acetonitrile is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it suitable for use in large-scale production. However, one of the limitations of this compound is its poor solubility in common organic solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of 2-(3-Formylthiophen-2-yl)acetonitrile. One of the major areas of focus is the synthesis of new derivatives of this compound with improved solubility and electronic properties. Another area of research is the application of this compound in the fabrication of high-performance organic electronic devices such as organic solar cells and organic light-emitting diodes. Furthermore, the potential application of this compound in the field of biomedicine, such as drug delivery and imaging, is also an area of interest for future research.
Conclusion
In conclusion, 2-(3-Formylthiophen-2-yl)acetonitrile is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, non-toxic nature, and strong electron accepting properties make it suitable for use in the fabrication of organic semiconductors. Further research and development of this compound and its derivatives can lead to the development of new materials with improved electronic and optical properties, which can have significant implications in the field of organic electronics.
合成方法
The synthesis of 2-(3-Formylthiophen-2-yl)acetonitrile involves the reaction of 2-bromo-3-formylthiophene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 24 hours. The product is then purified by recrystallization using ethanol.
科学研究应用
2-(3-Formylthiophen-2-yl)acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors.
属性
CAS 编号 |
135737-17-6 |
|---|---|
产品名称 |
2-(3-Formylthiophen-2-yl)acetonitrile |
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC 名称 |
2-(3-formylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2 |
InChI 键 |
CQUPHSGNOXRCJQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CC#N |
规范 SMILES |
C1=CSC(=C1C=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



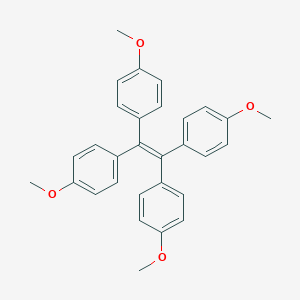
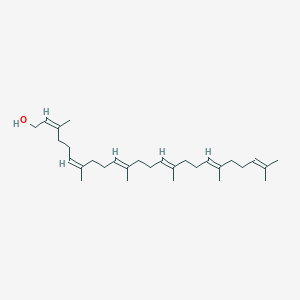
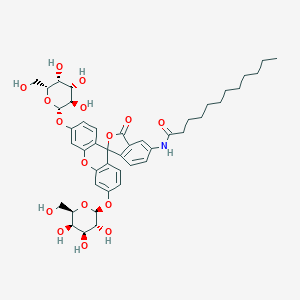
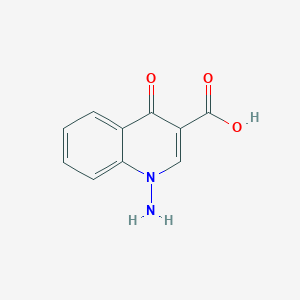
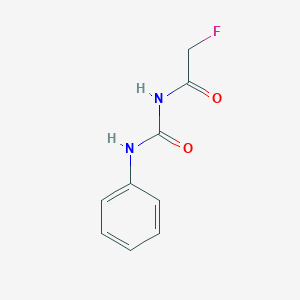
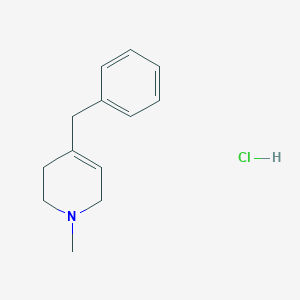
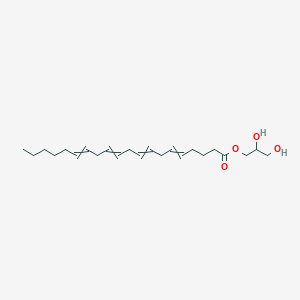
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
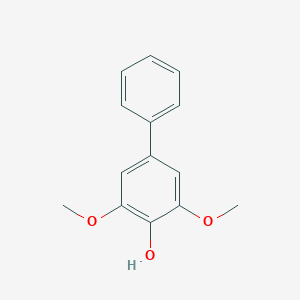
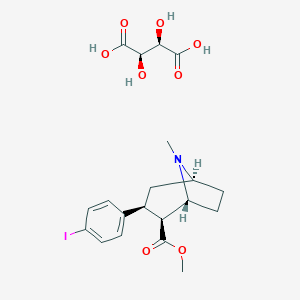
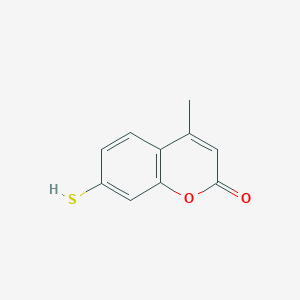
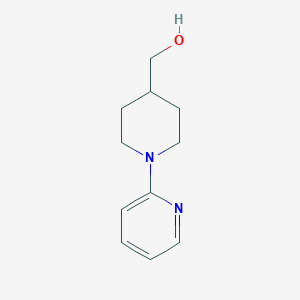
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)